molecular formula C14H10O4 B11868164 (Z)-4-(3-Hydroxynaphthalen-2-yl)-2-oxobut-3-enoic acid CAS No. 613-41-2

(Z)-4-(3-Hydroxynaphthalen-2-yl)-2-oxobut-3-enoic acid

Cat. No.: B11868164
CAS No.: 613-41-2
M. Wt: 242.23 g/mol
InChI Key: LVEQUEJWJRJCST-WAYWQWQTSA-N
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Description

(Z)-4-(3-Hydroxynaphthalen-2-yl)-2-oxobut-3-enoic acid is an organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a hydroxyl group and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(3-Hydroxynaphthalen-2-yl)-2-oxobut-3-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives, which are functionalized to introduce the hydroxyl group at the 3-position.

    Formation of the Butenoic Acid Moiety:

    Final Coupling: The final step involves coupling the naphthalene derivative with the butenoic acid moiety under specific reaction conditions, such as the use of a base or a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(3-Hydroxynaphthalen-2-yl)-2-oxobut-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the butenoic acid moiety can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

(Z)-4-(3-Hydroxynaphthalen-2-yl)-2-oxobut-3-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (Z)-4-(3-Hydroxynaphthalen-2-yl)-2-oxobut-3-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl and carbonyl functional group arrangement but differ in the ring structure.

    Diterpenoids: These compounds have similar hydroxylation patterns but are structurally different due to their diterpene backbone.

    Quinazolinones: These compounds have a similar carbonyl group but differ in their overall structure and functional groups.

Uniqueness

(Z)-4-(3-Hydroxynaphthalen-2-yl)-2-oxobut-3-enoic acid is unique due to its specific combination of a naphthalene ring with a butenoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

613-41-2

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

(Z)-4-(3-hydroxynaphthalen-2-yl)-2-oxobut-3-enoic acid

InChI

InChI=1S/C14H10O4/c15-12(14(17)18)6-5-11-7-9-3-1-2-4-10(9)8-13(11)16/h1-8,16H,(H,17,18)/b6-5-

InChI Key

LVEQUEJWJRJCST-WAYWQWQTSA-N

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)/C=C\C(=O)C(=O)O)O

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C=CC(=O)C(=O)O)O

Origin of Product

United States

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